molecular formula C6H14ClNO3 B101481 3-Amino-4,5-dihydroxy-hexanal CAS No. 19196-51-1

3-Amino-4,5-dihydroxy-hexanal

Cat. No.: B101481
CAS No.: 19196-51-1
M. Wt: 183.63 g/mol
InChI Key: FHYCNFQONIRRCV-UHFFFAOYSA-N
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Description

3-Amino-4,5-dihydroxy-hexanal is an organic compound with the molecular formula C6H13NO3 It is a derivative of hexose, a six-carbon sugar, and contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,5-dihydroxy-hexanal can be achieved through several methods One common approach involves the reduction of a corresponding keto sugar, followed by amination

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of biocatalysts or enzymes to selectively introduce the amino group into the hexose backbone. This approach can offer higher yields and greater specificity compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,5-dihydroxy-hexanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form a fully saturated hexane derivative.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include 3-keto-4,5-dihydroxy-hexanal or 3-amino-4,5-dioxo-hexanal.

    Reduction: The major product would be 3-amino-4,5-dihydroxy-hexane.

    Substitution: Products can vary depending on the substituent introduced, such as N-acyl or N-alkyl derivatives.

Scientific Research Applications

3-Amino-4,5-dihydroxy-hexanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-4,5-dihydroxy-hexanal involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate the activity of these proteins and influence metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,3,6-trideoxy-L-ribo-hexose
  • 3-Amino-2,3,6-trideoxy-L-arabino-hexose

Uniqueness

3-Amino-4,5-dihydroxy-hexanal is unique due to the presence of both amino and hydroxyl groups on adjacent carbon atoms. This structural feature allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may lack one of these functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4,5-dihydroxy-hexanal, and how do protecting groups influence stereoselectivity?

  • Methodological Answer : Synthesis typically involves multi-step strategies, such as reductive amination of ketose derivatives or aldol condensation followed by selective oxidation. Protecting groups (e.g., tert-butyldimethylsilyl [TBS] for hydroxyls, Boc for amines) are critical to prevent undesired side reactions and control stereochemistry. For example, the synthesis of structurally similar aminopolyols like vancosamine employs chiral catalysts to achieve enantiomeric purity . Post-synthesis, deprotection under mild acidic conditions (e.g., TFA for Boc groups) preserves the aldehyde functionality.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Prioritize 1^1H and 13^{13}C NMR to identify aldehyde protons (~9–10 ppm), amino groups (~1.5–3 ppm), and hydroxyls (broad peaks). 2D techniques (COSY, HSQC) resolve stereochemical ambiguities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C6_6H13_{13}NO3_3), while fragmentation patterns reveal functional groups.
  • HPLC : Reverse-phase chromatography with UV detection at 210–220 nm monitors purity, particularly for polar derivatives .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : The compound is prone to oxidation and intramolecular cyclization under acidic or alkaline conditions. Buffered solutions (pH 6–7) stabilize the aldehyde group. Use chelating agents (e.g., EDTA) to sequester metal ions that catalyze oxidation. Stability assays should include periodic HPLC analysis to track degradation products .

Advanced Research Questions

Q. How can NMR and X-ray crystallography resolve contradictions in stereochemical assignments of this compound?

  • Methodological Answer :

  • NMR : Nuclear Overhauser effect (NOE) experiments identify spatial proximity between protons (e.g., axial vs. equatorial hydroxyls). 15^{15}N-labeled derivatives enhance amino group visibility.
  • X-ray Crystallography : Co-crystallization with heavy atoms (e.g., bromine derivatives) improves diffraction. For example, vancosamine analogs use methyl groups to stabilize crystal packing, enabling precise stereochemical determination .

Q. What strategies mitigate oxidation of the aldehyde group during biological assays?

  • Methodological Answer :

  • Chemical Stabilization : Derivatize the aldehyde as a Schiff base (e.g., with hydroxylamine) or acetal.
  • Environmental Control : Conduct experiments under inert atmospheres (N2_2/Ar) and use antioxidants (e.g., ascorbic acid).
  • Analytical Validation : Monitor aldehyde integrity via FT-IR (C=O stretch ~1700 cm1^{-1}) or colorimetric assays (e.g., 2,4-dinitrophenylhydrazine) .

Q. How can computational models predict interactions between this compound and carbohydrate-processing enzymes?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., glycosyltransferases). Focus on hydrogen bonding between hydroxyl/amino groups and catalytic residues.
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., TIP3P water model) to assess conformational stability over 100+ ns trajectories. Compare results with structural analogs like glucosamine derivatives .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., buffer composition, temperature) and validate compound purity via orthogonal methods (HPLC, NMR).
  • Structural Reanalysis : Re-examine stereochemistry using chiral chromatography or circular dichroism (CD). For example, minor enantiomers in vancosamine analogs significantly alter enzyme inhibition profiles .

Q. Research Design Considerations

Q. What in vitro models are suitable for studying the transport kinetics of this compound across biological membranes?

  • Methodological Answer :

  • Caco-2 Cell Monolayers : Measure apical-to-basolateral flux using LC-MS quantification. Adjust pH to mimic intestinal or blood-brain barrier conditions.
  • PAMPA Assays : Evaluate passive diffusion in a lipid-rich environment. Compare with reference compounds (e.g., glucose, mannitol) to classify transport mechanisms .

Q. Synthesis Optimization Table

StepReaction TypeKey ReagentsChallengesSolutions
1Aldol CondensationL-proline catalyst, hexanalOver-oxidation of aldehydeUse TEMPO/NaClO2_2 system for controlled oxidation
2Reductive AminationNaBH3_3CN, NH4_4OAcRacemization at C3Chiral auxiliaries (e.g., Evans oxazolidinones)
3DeprotectionTFA/H2_2O (95:5)Hydroxyl group reactivitySequential deprotection (TBS before Boc)

Properties

CAS No.

19196-51-1

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

3-amino-4,5-dihydroxyhexanal;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H

InChI Key

FHYCNFQONIRRCV-UHFFFAOYSA-N

SMILES

CC(C(C(CC=O)N)O)O

Canonical SMILES

CC(C(C(CC=O)N)O)O.Cl

Synonyms

6,6,6-trifluoro-L-daunosamine
daunosamine
daunosamine hydrochloride

Origin of Product

United States

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